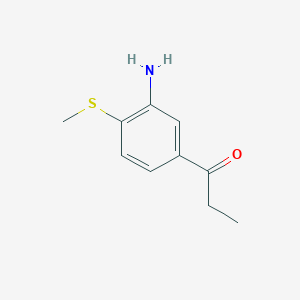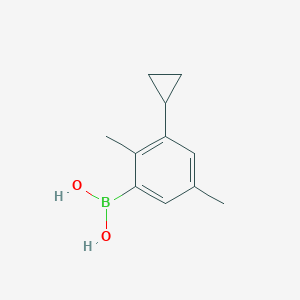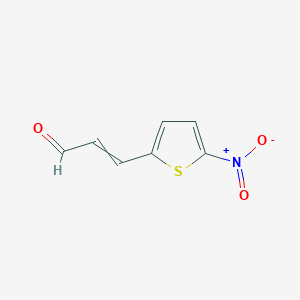
2-Propenal, 3-(5-nitro-2-thienyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Nitrothiophen-2-yl)prop-2-enal is an organic compound characterized by the presence of a nitro group attached to a thiophene ring, which is further connected to a prop-2-enal moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Nitrothiophen-2-yl)prop-2-enal typically involves the nitration of thiophene followed by the formation of the prop-2-enal group. One common method includes the nitration of 2-thiophenecarboxaldehyde to yield 5-nitro-2-thiophenecarboxaldehyde, which is then subjected to a Knoevenagel condensation reaction with malononitrile to form the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aldehyde group, to form carboxylic acids.
Reduction: The nitro group can be reduced to an amino group under suitable conditions using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 3-(5-Nitrothiophen-2-yl)propanoic acid.
Reduction: 3-(5-Aminothiophen-2-yl)prop-2-enal.
Substitution: Various halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(5-Nitrothiophen-2-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of materials with specific electronic properties, such as conductive polymers.
Mecanismo De Acción
The mechanism of action of 3-(5-Nitrothiophen-2-yl)prop-2-enal is largely dependent on its functional groups. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various molecular targets and pathways, including enzyme inhibition and modulation of cellular redox states.
Comparación Con Compuestos Similares
3-(5-Nitrothiophen-2-yl)acrylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Nitro-2-thiophenecarboxaldehyde: Lacks the prop-2-enal moiety.
3-(5-Aminothiophen-2-yl)prop-2-enal: Similar structure but with an amino group instead of a nitro group.
Propiedades
Número CAS |
62391-19-9 |
|---|---|
Fórmula molecular |
C7H5NO3S |
Peso molecular |
183.19 g/mol |
Nombre IUPAC |
3-(5-nitrothiophen-2-yl)prop-2-enal |
InChI |
InChI=1S/C7H5NO3S/c9-5-1-2-6-3-4-7(12-6)8(10)11/h1-5H |
Clave InChI |
JBJYXDKXVDRMNZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)[N+](=O)[O-])C=CC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


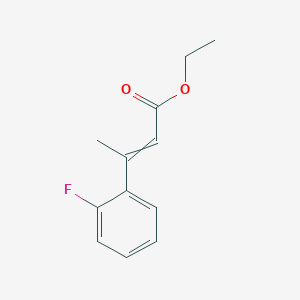
![4-[2-(Phenylmethanesulfonyl)ethyl]morpholine](/img/structure/B14074918.png)
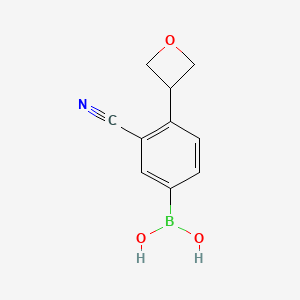
![Methyl 4-hydroxy-2'-(trifluoromethoxy)-[1,1'-biphenyl]-3-carboxylate](/img/structure/B14074929.png)
![1-[3-Methyl-2-(methylamino)butyl]pyrrolidin-3-ol;dihydrochloride](/img/structure/B14074934.png)
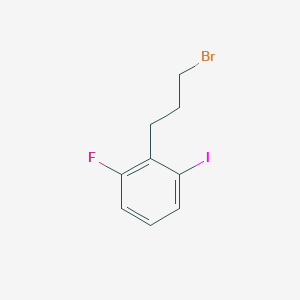
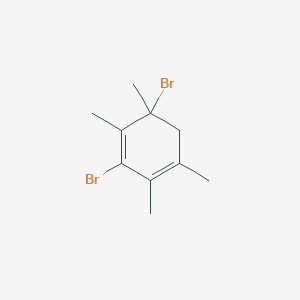

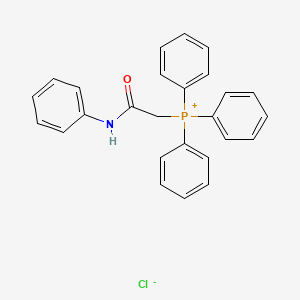
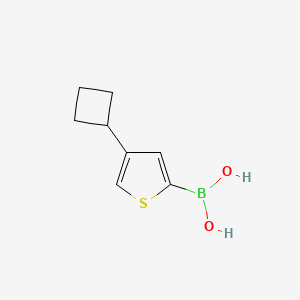

![3-(3-chlorophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid](/img/structure/B14074970.png)
